Cinprazole
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Overview
Description
Cinprazole is an investigational benzimidazole derivative discovered by Delalande S. A in 1972. This compound exhibits notable gastric antisecretory and antiulcer activity, likely due to its peripheral anti-acetylcholine action . This compound also shows local anesthetic activity on rabbit cornea and has no effect on the central nervous system in mice, rats, and rabbits .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for cinprazole are not well-documented, likely due to its status as an investigational compound. standard practices in the pharmaceutical industry would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and adhering to Good Manufacturing Practices (GMP).
Chemical Reactions Analysis
Types of Reactions
Cinprazole, like other benzimidazole derivatives, can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions would depend on the desired transformation and the stability of the compound under those conditions .
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
Cinprazole has several scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of benzimidazole derivatives.
Biology: Investigated for its effects on gastric acid secretion and potential antiulcer activity.
Medicine: Explored as a potential treatment for acid-related diseases such as peptic ulcers and gastroesophageal reflux disease (GERD).
Industry: Potential applications in the development of new pharmaceuticals with improved efficacy and safety profiles
Mechanism of Action
Cinprazole exerts its effects primarily through its peripheral anti-acetylcholine action, which reduces gastric acid secretion. This action is likely mediated by its interaction with specific receptors or enzymes involved in the regulation of gastric acid production. The exact molecular targets and pathways involved are not fully elucidated but may include inhibition of the H+/K+ ATPase enzyme in gastric parietal cells .
Comparison with Similar Compounds
Similar Compounds
Cinprazole is similar to other benzimidazole derivatives, such as omeprazole, pantoprazole, and lansoprazole. These compounds also act as proton pump inhibitors and are used to treat acid-related diseases .
Uniqueness
What sets this compound apart from these similar compounds is its investigational status and unique chemical structure, which may confer distinct pharmacological properties. Unlike some of its counterparts, this compound has shown local anesthetic activity on rabbit cornea, which is not a common feature among proton pump inhibitors .
Conclusion
This compound is a promising investigational compound with notable gastric antisecretory and antiulcer activity Its unique chemical structure and pharmacological properties make it a valuable subject for further research in chemistry, biology, medicine, and industry
Properties
CAS No. |
51493-19-7 |
---|---|
Molecular Formula |
C30H32N4O |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
1-phenyl-3-[2-[[4-(3-phenylprop-2-enyl)piperazin-1-yl]methyl]benzimidazol-1-yl]propan-1-one |
InChI |
InChI=1S/C30H32N4O/c35-29(26-13-5-2-6-14-26)17-19-34-28-16-8-7-15-27(28)31-30(34)24-33-22-20-32(21-23-33)18-9-12-25-10-3-1-4-11-25/h1-16H,17-24H2 |
InChI Key |
VIAYOUBFHWUVLW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=NC4=CC=CC=C4N3CCC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=NC4=CC=CC=C4N3CCC(=O)C5=CC=CC=C5 |
51493-19-7 | |
Origin of Product |
United States |
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